15(R)-HETE vs. 15(S)-HETE: Preferential Metabolism to 15-epi-Lipoxins in Human Neutrophils
In human polymorphonuclear cells (PMNs) stimulated with calcium ionophore A23187, 15(R)-HETE was preferentially metabolized over 15(S)-HETE, resulting in greater production of 15-epi-lipoxins compared to LXs. Both 15-HETE enantiomers significantly decreased LTB4 release by PMNs [1].
| Evidence Dimension | Preferential substrate utilization for transcellular lipoxin biosynthesis |
|---|---|
| Target Compound Data | 15(R)-HETE: Preferentially metabolized; 15-epi-LXs produced in larger amounts than LXs |
| Comparator Or Baseline | 15(S)-HETE: Less preferentially metabolized |
| Quantified Difference | 15(R)-HETE > 15(S)-HETE (qualitative preference, no fold-change reported) |
| Conditions | Human blood polymorphonuclear cells (PMNs) stimulated with calcium ionophore A23187 |
Why This Matters
For studies of inflammation resolution or lipoxin biosynthesis, 15(R)-HETE is the mandatory precursor for generating 15-epi-lipoxins—15(S)-HETE cannot substitute due to stereospecific metabolism.
- [1] Vachier, I., Chanez, P., Bonnans, C., Godard, P., Bousquet, J., & Chavis, C. (2002). Endogenous anti-inflammatory mediators from arachidonate in human neutrophils. Biochemical and Biophysical Research Communications. View Source
